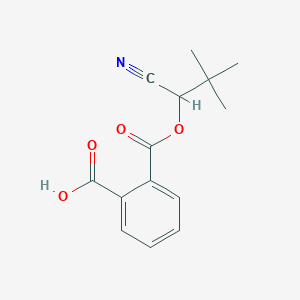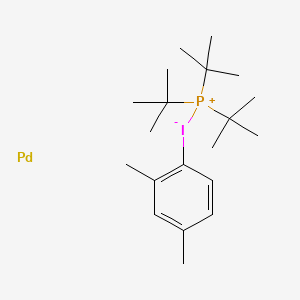
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium is a complex organometallic compound that features palladium as its central metal atom. This compound is known for its unique structural properties and its application in various catalytic processes, particularly in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium typically involves the reaction of palladium precursors with tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium ligands. The reaction is carried out under an inert atmosphere, often using solvents like toluene or acetonitrile . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls .
化学反应分析
Types of Reactions
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) species, while substitution reactions can produce a variety of organometallic complexes .
科学研究应用
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its application in medicinal chemistry, including its potential as an anticancer agent.
作用机制
The mechanism by which palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
Palladium;tritert-butylphosphanium: Similar in structure but lacks the 2,4-dimethylphenyl group.
Palladium;tritert-butyl-(2,4-dimethylphenyl)phosphanium: Similar but with different substituents on the phosphine ligand.
Uniqueness
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium is unique due to its specific ligand structure, which provides steric hindrance and electronic properties that enhance its catalytic activity and stability. This makes it particularly effective in certain catalytic processes compared to its analogs .
属性
CAS 编号 |
668488-21-9 |
|---|---|
分子式 |
C20H36IPPd |
分子量 |
540.8 g/mol |
IUPAC 名称 |
palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium |
InChI |
InChI=1S/C20H36IP.Pd/c1-15-12-13-17(16(2)14-15)21-22(18(3,4)5,19(6,7)8)20(9,10)11;/h12-14H,1-11H3; |
InChI 键 |
GJTZCXBZWVSDNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[I-][P+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


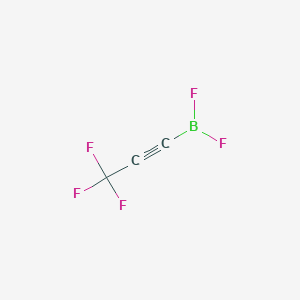

![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)

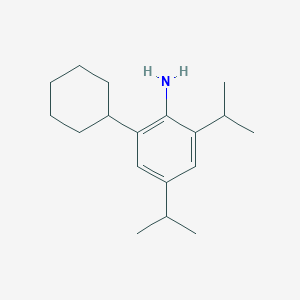
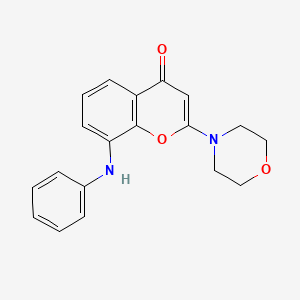
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
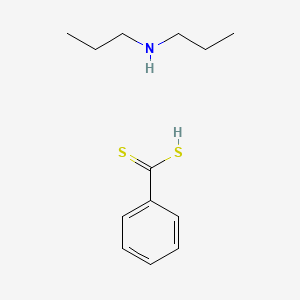
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
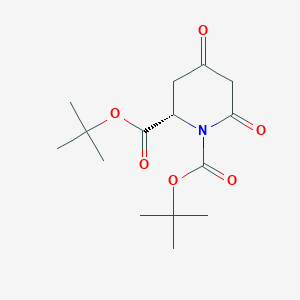

![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
